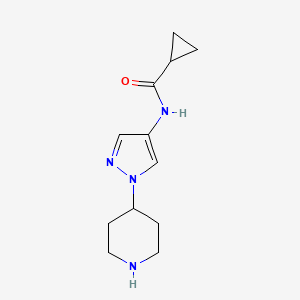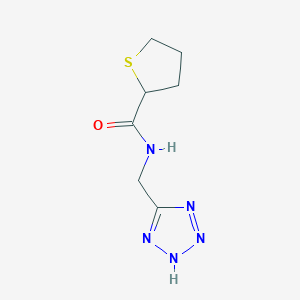
3-(3-Aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile is a chemical compound that belongs to the class of sulfonylbenzonitrile derivatives. It is commonly referred to as APSB and has been widely studied for its potential use in drug development. APSB has shown promising results in various scientific research applications due to its unique chemical properties and mechanism of action.
作用机制
APSB works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and proliferation. This mechanism of action makes APSB a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
APSB has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of tumor cells, and reduce inflammation. APSB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of APSB is its broad spectrum of biological activity. It has been shown to have activity against a range of different diseases and disorders, making it a promising candidate for drug development. However, one of the limitations of APSB is its potential toxicity. Further research is needed to determine the optimal dosage and administration of APSB to minimize any potential side effects.
未来方向
There are several future directions for the research and development of APSB. One potential direction is the development of APSB-based drugs for the treatment of cancer. Another potential direction is the investigation of APSB's potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis and purification of APSB to improve its yield and purity. Finally, more studies are needed to fully understand the mechanism of action of APSB and its potential side effects.
合成方法
The synthesis of APSB involves the reaction of 3-aminopiperidine with 4-chloro-3-methylbenzonitrile in the presence of a base. The resulting compound is then sulfonated to produce APSB. This synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
APSB has been extensively studied for its potential use in drug development. It has been shown to have a broad spectrum of biological activity, including antitumor, antiviral, and antibacterial properties. APSB has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(3-aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-4-5-11(8-14)7-13(10)19(17,18)16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCSSQBUJGHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)



![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)